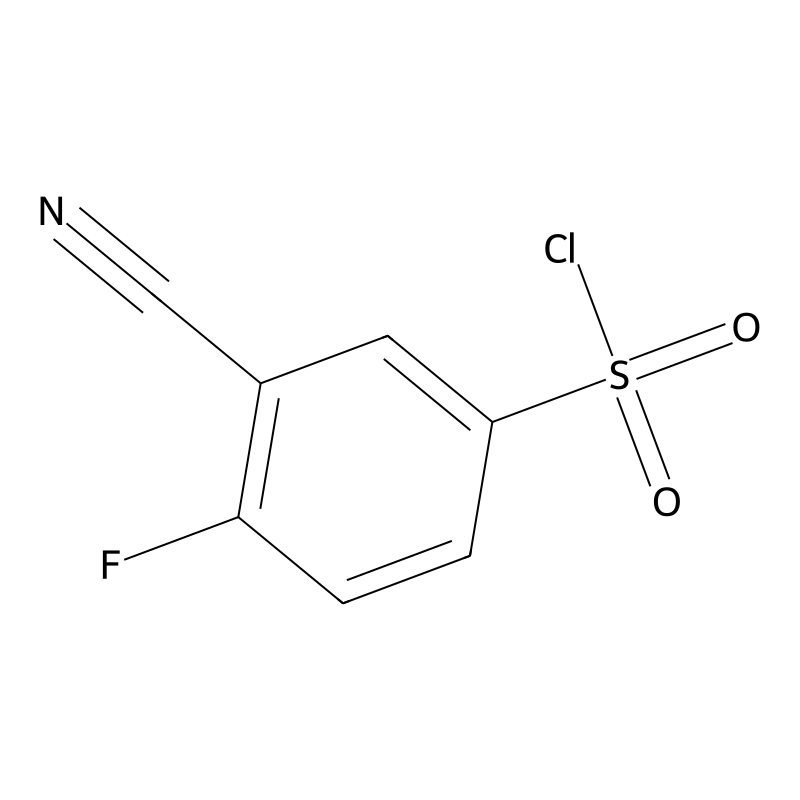3-Cyano-4-fluorobenzenesulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Cyano-4-fluorobenzenesulfonyl chloride is an aromatic sulfonyl chloride with the molecular formula C₇H₃ClFNO₂S and a molecular weight of 219.62 g/mol. It appears as a white to tan powder and has a melting point ranging from 67 to 70 °C . This compound contains a cyano group (–C≡N) and a fluorine atom attached to a benzene ring, contributing to its reactivity and utility in synthetic chemistry.
Synthesis:
-Cyano-4-fluorobenzenesulfonyl chloride is a versatile building block in organic synthesis, employed in the preparation of various functional molecules. Studies have reported its application in the synthesis of:
- Heterocyclic compounds, including pyrazoles and thiadiazoles, which exhibit potential biological activities.
- Organofluorine compounds, which possess unique properties in medicinal chemistry and materials science.
- Aryl sulfones, a class of compounds with diverse applications in pharmaceuticals and functional materials [].
Chemical Modifications:
The unique functional group combination in 3-cyano-4-fluorobenzenesulfonyl chloride allows for various chemical modifications. Research has explored its use in:
- C-C bond formation reactions, such as Suzuki-Miyaura coupling and Sonogashira coupling, to create complex organic molecules [].
- Acylation reactions to introduce the sulfonyl group onto various nucleophiles, enabling the modulation of molecule properties.
Material Science Applications:
Emerging research suggests the potential application of 3-cyano-4-fluorobenzenesulfonyl chloride in material science. Studies have investigated its use in the development of:
- Functional polymers with potential applications in organic electronics and optoelectronic devices.
- Fluorinated materials with unique properties for applications in separation science and catalysis.
- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles, leading to the formation of sulfonamides.
- Hydrolysis: It can undergo hydrolysis in the presence of water, producing the corresponding sulfonic acid and hydrochloric acid.
- Formation of Amides: Reacting with amines can yield sulfonamide derivatives, which are valuable in medicinal chemistry.
While specific biological activities of 3-cyano-4-fluorobenzenesulfonyl chloride are not extensively documented, compounds in this class often exhibit antimicrobial properties and can serve as intermediates in the synthesis of biologically active molecules. The presence of the cyano and fluorine groups may enhance biological activity by influencing lipophilicity and electronic properties.
The synthesis of 3-cyano-4-fluorobenzenesulfonyl chloride typically involves:
- Fluorination: Starting from 3-cyanobenzenesulfonyl chloride, fluorination can be achieved using reagents such as fluorine gas or other fluorinating agents.
- Sulfonation: The introduction of the sulfonyl group can be performed through electrophilic aromatic substitution reactions.
- Chlorination: The final product is obtained by chlorination processes that introduce the chlorine atom on the sulfonyl group.
3-Cyano-4-fluorobenzenesulfonyl chloride finds applications in:
- Pharmaceutical Synthesis: It serves as an intermediate for synthesizing various pharmaceuticals.
- Agricultural Chemicals: Utilized in the development of agrochemicals due to its potential biological activity.
- Chemical Research: Used in laboratories for research purposes, particularly in studies involving sulfonamide derivatives.
Research on interaction studies involving 3-cyano-4-fluorobenzenesulfonyl chloride primarily focuses on its reactivity with nucleophiles. Such studies help elucidate its potential as a building block for more complex chemical entities. Additionally, investigations into its toxicity highlight that it can cause severe skin burns and eye damage, necessitating careful handling .
Several compounds share structural similarities with 3-cyano-4-fluorobenzenesulfonyl chloride. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Fluoro-3-cyanobenzenesulfonyl chloride | C₇H₃ClFNO₂S | Similar structure but different substitution pattern |
| 2-Cyano-4-fluorobenzenesulfonyl chloride | C₇H₃ClFNO₂S | Different position of cyano group |
| 3-Cyanobenzenesulfonyl chloride | C₇H₆ClNO₂S | Lacks fluorine substitution |
Uniqueness
The uniqueness of 3-cyano-4-fluorobenzenesulfonyl chloride lies in its specific combination of functional groups, which enhances its reactivity compared to similar compounds. The presence of both cyano and fluorine groups allows for diverse synthetic pathways and potential applications in medicinal chemistry.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








